molecular formula C18H17FN2O2S B11345232 5-fluoro-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11345232
M. Wt: 344.4 g/mol
InChI Key: QGQXKBKJAKEOKF-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its systematic name reflects its structural features, including a benzofuran ring, a benzothiazole moiety, and an amide group. Let’s break it down:

    Benzofuran Ring: The benzofuran core consists of a fused benzene ring and an oxygen-containing furan ring. This arrangement imparts aromaticity and contributes to the compound’s stability.

    Benzothiazole Moiety: The benzothiazole fragment contains a sulfur atom and a nitrogen atom in a five-membered ring. This heterocyclic system is known for its biological activity.

    Amide Group: The carboxamide functional group (CONH₂) is essential for the compound’s interactions with biological targets.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction mechanisms and conditions would depend on the specific synthetic pathway chosen.

Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group (C=O) in the amide could yield the corresponding alcohol (C-OH).

    Substitution: The fluorine atom may participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., DMF, DMSO).

Major Products:

The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as a drug candidate due to its heterocyclic structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific molecular targets.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate specific pathways, receptors, and binding sites.

Properties

Molecular Formula

C18H17FN2O2S

Molecular Weight

344.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H17FN2O2S/c1-9-3-5-13-15(7-9)24-18(20-13)21-17(22)16-10(2)12-8-11(19)4-6-14(12)23-16/h4,6,8-9H,3,5,7H2,1-2H3,(H,20,21,22)

InChI Key

QGQXKBKJAKEOKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

Origin of Product

United States

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